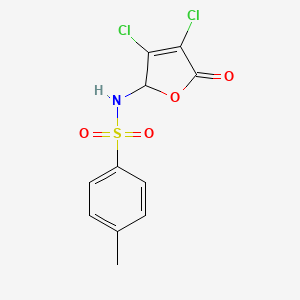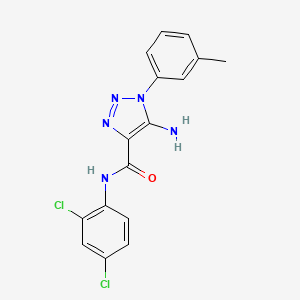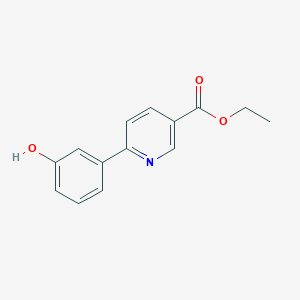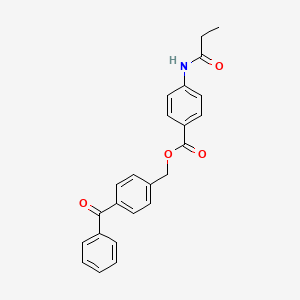![molecular formula C13H12N2O5S2 B5211833 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Mécanisme D'action
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth and metastasis. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has also been shown to inhibit other signaling pathways, such as the NF-kB and AKT pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It also has anti-inflammatory effects, which may contribute to its anti-tumor activity. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid is its potent inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to enhance the efficacy of other cancer treatments, which may lead to improved patient outcomes. However, one limitation of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid is its potential for off-target effects, which may limit its therapeutic window.
Orientations Futures
There are several future directions for the research and development of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid. One area of focus is the identification of biomarkers that can predict response to treatment, which may improve patient selection and outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid and overcome resistance mechanisms. Additionally, the optimization of the pharmacokinetic properties of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid may lead to improved dosing regimens and patient compliance.
Méthodes De Synthèse
The synthesis of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid involves several steps, starting with the reaction of 3-bromoanisole with potassium tert-butoxide to form 3-methoxyphenyl tert-butyl ether. This intermediate is then reacted with 5-aminosulfonyl-2-chlorobenzoic acid to form 5-[(tert-butoxy)carbonyl]-3-methoxyphenylsulfonyl-2-chlorobenzoic acid. The final step involves the reaction of the intermediate with methylamine to form 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid.
Applications De Recherche Scientifique
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been extensively studied for its potential in the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant anti-tumor activity. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-8(7-21-11)22(19,20)15-10-5-3-2-4-9(10)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXSSRRECUVLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

